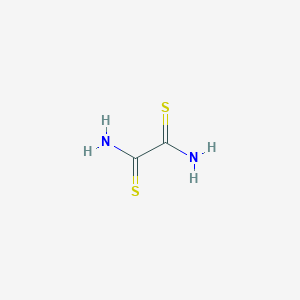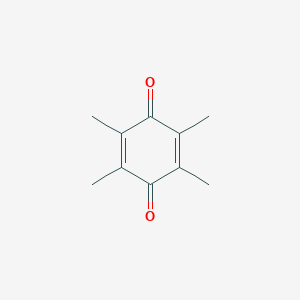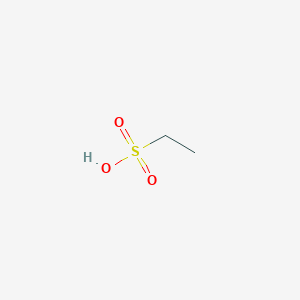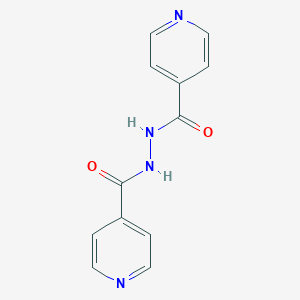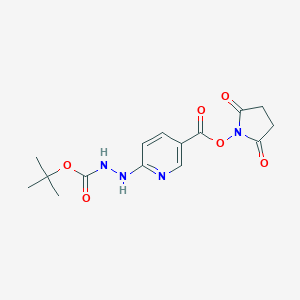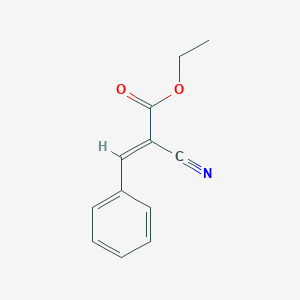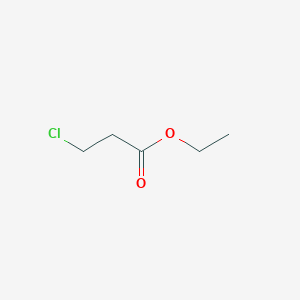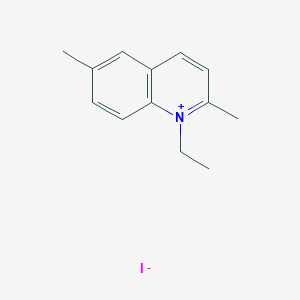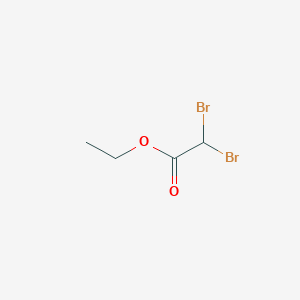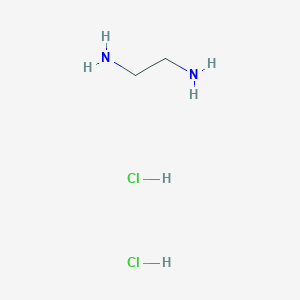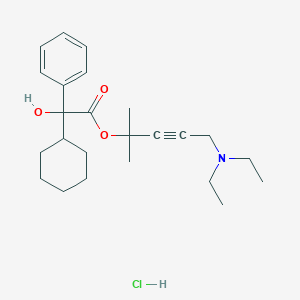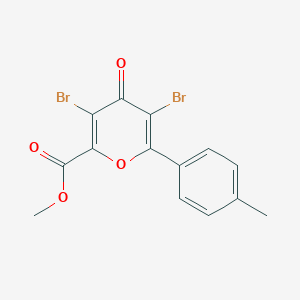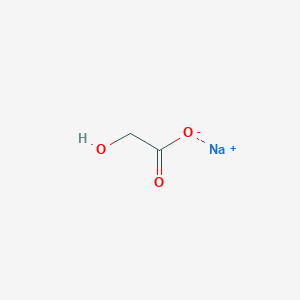
Sodium glycolate
Descripción general
Descripción
Sodium glycolate is a white to grayish-white powder or crystalline substance . It is used as a disintegrant, suspending agent, gelling agent, buffering agent and in pharmaceutical grade for tablets and capsules . It is also used in cosmetics and personal care products primarily as an exfoliant, as pH adjusters, skin-conditioning agents and as a flavoring agent .
Synthesis Analysis
Sodium glycolate can be synthesized in various ways. The predominant approaches use a catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde), for its low cost . It is also prepared by the reaction of chloroacetic acid with sodium hydroxide followed by re-acidification .Molecular Structure Analysis
Sodium glycolate has a molecular formula of C2H3NaO3 . Its average mass is 98.033 Da and its mono-isotopic mass is 97.997986 Da .Chemical Reactions Analysis
The thermal behavior of sodium glycolate was investigated employing simultaneous thermogravimetry and differential thermal analysis . The results provided information concerning the composition, dehydration, thermal stability, thermal decomposition and identification of the gaseous products evolved during the thermal decomposition of these compounds in dynamic dry air atmosphere .Physical And Chemical Properties Analysis
Sodium glycolate appears as a white to grayish-white powder or crystalline substance . It is highly soluble in water, slightly soluble in dilute acetic acid, and insoluble in alcohols and ethers .Aplicaciones Científicas De Investigación
- Sodium glycolate is used in the field of thermal analysis and calorimetry .
- It is used in the synthesis and characterization of some transition metal glycolates .
- The methods of application involve simultaneous thermogravimetry and differential thermal analysis .
- The results provide information concerning the composition, dehydration, thermal stability, thermal decomposition, and identification of the gaseous products evolved during the thermal decomposition of these compounds .
- Sodium glycolate is extensively used as a superdisintegrant in different drug formulations .
- It is used in the synthesis of Sodium Starch Glycolate (SSG), a widely used excipient in the field of pharmaceutical sciences .
- The methods of application involve the chemical synthesis of SSG and its incorporation into drug formulations .
- The results show that SSG facilitates faster disintegration with smaller quantity in contrast to disintegrants .
- Sodium glycolate is used in the field of cosmetics and personal care products .
- It is primarily used as an exfoliant, as pH adjusters, skin-conditioning agents and as a flavoring agent .
- The methods of application involve the incorporation of Sodium glycolate into cosmetics and personal care products .
- The results or outcomes obtained are not specified in the source .
Thermal Analysis and Calorimetry
Pharmaceutical Sciences
Cosmetics and Personal Care Products
- Sodium glycolate is used as a disintegrant in pharmaceutical formulations .
- It is used in the synthesis of Sodium Starch Glycolate (SSG), a widely used excipient in the field of pharmaceutical sciences .
- The methods of application involve the chemical synthesis of SSG and its incorporation into drug formulations .
- The results show that SSG facilitates faster disintegration with smaller quantity in contrast to disintegrants .
- Sodium glycolate is used as a suspending agent .
- It helps in the suspension of insoluble particles in a liquid medium .
- The methods of application involve the incorporation of Sodium glycolate into formulations where suspension of particles is required .
- The results or outcomes obtained are not specified in the source .
- Sodium glycolate is used as a gelling agent .
- It helps in the formation of a gel-like structure in certain formulations .
- The methods of application involve the incorporation of Sodium glycolate into formulations where a gel-like structure is required .
- The results or outcomes obtained are not specified in the source .
- Sodium glycolate is used as a buffering agent .
- It helps in maintaining the pH of the formulation .
- The methods of application involve the incorporation of Sodium glycolate into formulations where pH maintenance is required .
- The results or outcomes obtained are not specified in the source .
- Sodium glycolate is used as a flavoring agent .
- It helps in enhancing the flavor of certain formulations .
- The methods of application involve the incorporation of Sodium glycolate into formulations where flavor enhancement is required .
- The results or outcomes obtained are not specified in the source .
Disintegrant in Pharmaceutical Formulations
Suspending Agent
Gelling Agent
Buffering Agent
Flavoring Agent
Skin-Conditioning Agent
- Sodium glycolate is used as a binder in pharmaceutical formulations .
- It is used in the synthesis of Sodium Starch Glycolate (SSG), a widely used excipient in the field of pharmaceutical sciences .
- The methods of application involve the chemical synthesis of SSG and its incorporation into drug formulations .
- The results show that SSG facilitates faster disintegration with smaller quantity in contrast to disintegrants .
- Sodium glycolate is used as a diluent in pharmaceutical formulations .
- It is used in the synthesis of Sodium Starch Glycolate (SSG), a widely used excipient in the field of pharmaceutical sciences .
- The methods of application involve the chemical synthesis of SSG and its incorporation into drug formulations .
- The results show that SSG facilitates faster disintegration with smaller quantity in contrast to disintegrants .
- Sodium glycolate is used as a pH adjuster in cosmetics and personal care products .
- It helps in maintaining the pH of the formulation .
- The methods of application involve the incorporation of Sodium glycolate into cosmetics and personal care products .
- The results or outcomes obtained are not specified in the source .
Binder in Pharmaceutical Formulations
Diluent in Pharmaceutical Formulations
pH Adjuster in Cosmetics and Personal Care Products
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMUCRZVVVJCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-14-1 (Parent) | |
| Record name | Sodium glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047153 | |
| Record name | Glycolic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White lumpy powder; [Alfa Aesar MSDS] | |
| Record name | Acetic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium glycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium glycolate | |
CAS RN |
2836-32-0 | |
| Record name | Sodium glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycolic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium glycollate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75E535IMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

